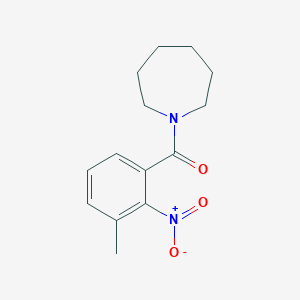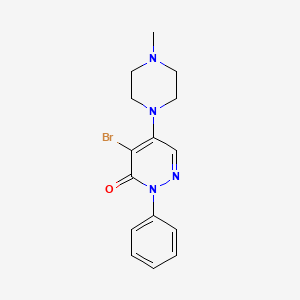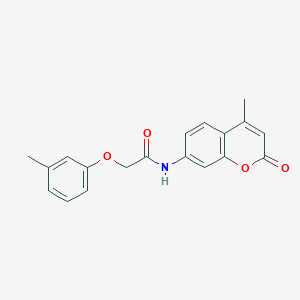
1-(3-methyl-2-nitrobenzoyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methyl-2-nitrobenzoyl)azepane, also known as MNBA, is a chemical compound that belongs to the group of azepanes. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用机制
1-(3-methyl-2-nitrobenzoyl)azepane is a small molecule that can interact with biological systems through non-covalent interactions. It has been shown to bind to specific proteins and enzymes, leading to changes in their activity. 1-(3-methyl-2-nitrobenzoyl)azepane can also interact with DNA and RNA, leading to changes in gene expression. The exact mechanism of action of 1-(3-methyl-2-nitrobenzoyl)azepane is still under investigation, but it is believed to involve a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects:
1-(3-methyl-2-nitrobenzoyl)azepane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, leading to changes in cellular processes. 1-(3-methyl-2-nitrobenzoyl)azepane has also been shown to induce apoptosis, or programmed cell death, in certain cell types. Additionally, 1-(3-methyl-2-nitrobenzoyl)azepane has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
1-(3-methyl-2-nitrobenzoyl)azepane has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with biological systems. It is also relatively stable and can be easily synthesized in large quantities. However, 1-(3-methyl-2-nitrobenzoyl)azepane also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, 1-(3-methyl-2-nitrobenzoyl)azepane may not be suitable for use in certain experimental systems, depending on the specific biological target being studied.
未来方向
There are several potential future directions for research on 1-(3-methyl-2-nitrobenzoyl)azepane. One area of interest is in the development of 1-(3-methyl-2-nitrobenzoyl)azepane-based diagnostic tools for the detection of specific proteins or enzymes. 1-(3-methyl-2-nitrobenzoyl)azepane could also be used as a starting point for the development of new drugs targeting specific biological pathways. Additionally, further investigation into the mechanism of action of 1-(3-methyl-2-nitrobenzoyl)azepane could provide insight into the fundamental processes that govern biological systems.
合成方法
1-(3-methyl-2-nitrobenzoyl)azepane can be synthesized through a multistep process that involves the reaction of 3-methyl-2-nitrobenzoic acid with 1,6-diaminohexane. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through chromatography to obtain pure 1-(3-methyl-2-nitrobenzoyl)azepane.
科学研究应用
1-(3-methyl-2-nitrobenzoyl)azepane has been widely used in scientific research due to its ability to interact with biological systems. It has been studied for its potential use in drug discovery, as well as in the development of new diagnostic tools. 1-(3-methyl-2-nitrobenzoyl)azepane has also been used as a probe to study protein-ligand interactions, as well as to investigate the role of specific enzymes in biological processes.
属性
IUPAC Name |
azepan-1-yl-(3-methyl-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-7-6-8-12(13(11)16(18)19)14(17)15-9-4-2-3-5-10-15/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNKFUHNNRPOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-2-nitrobenzoyl)azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)



![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)

![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)
